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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenoxybenzoic acid (CAS No. 2243-42-7), a key intermediate in the synthesis of

pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers,

scientists, and professionals in drug development, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties
2-Phenoxybenzoic acid is a white crystalline solid with the chemical formula C₁₃H₁₀O₃ and a

molecular weight of 214.22 g/mol .[2] It is characterized by a phenoxy group positioned ortho to

the carboxylic acid function on a benzoic acid scaffold.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Phenoxybenzoic acid in a

structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds.
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The ¹H NMR spectrum of 2-Phenoxybenzoic acid was acquired in deuterated chloroform

(CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (ppm) Multiplicity Integration

Carboxylic Acid

Proton
~11.0 Singlet 1H

Aromatic Protons 8.13 Multiplet 1H

Aromatic Protons 7.47 Multiplet 2H

Aromatic Protons 7.38 Multiplet 2H

Aromatic Protons 7.19 Multiplet 2H

Aromatic Protons 7.06 Multiplet 1H

Aromatic Protons 6.89 Multiplet 1H

Table 1: ¹H NMR Spectroscopic Data for 2-Phenoxybenzoic acid.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Assignment Chemical Shift (ppm)

Carbonyl Carbon 160-170

Aromatic Carbons 115-160

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenoxybenzoic acid. (Note: Specific peak

assignments require further detailed analysis and comparison with predicted spectra).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of solid 2-Phenoxybenzoic acid was obtained using a KBr wafer.
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Wavenumber (cm⁻¹) Assignment Intensity

3300-2500 O-H stretch (Carboxylic Acid) Broad

3100-3000 C-H stretch (Aromatic) Medium

1700-1680 C=O stretch (Carboxylic Acid) Strong

1600-1450 C=C stretch (Aromatic) Medium-Strong

1320-1210
C-O stretch (Carboxylic Acid &

Ether)
Strong

960-900 O-H bend (Carboxylic Acid) Medium

Table 3: IR Spectroscopic Data for 2-Phenoxybenzoic acid.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The data presented was obtained via electron ionization (EI).

m/z Relative Intensity (%) Assignment

214 48.6 [M]⁺ (Molecular Ion)

197 5.7 [M - OH]⁺

121 100.0 [C₇H₅O₂]⁺

93 6.7 [C₆H₅O]⁺

77 6.1 [C₆H₅]⁺

Table 4: Mass Spectrometry Data for 2-Phenoxybenzoic acid.[3]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-Phenoxybenzoic
acid.
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NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Phenoxybenzoic acid was dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a sufficient number of

scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence

was employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of finely ground 2-Phenoxybenzoic acid (1-2 mg) was

intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an

agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of a blank KBr pellet was first recorded. The sample

pellet was then placed in the sample holder, and the spectrum was acquired over the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: A small amount of 2-Phenoxybenzoic acid was introduced into the mass

spectrometer via a direct insertion probe or by gas chromatography if derivatized.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The

resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass

analyzer and detected. The mass spectrum was recorded over a suitable m/z range.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound such as 2-Phenoxybenzoic acid.

Logical Workflow for Spectroscopic Analysis of 2-Phenoxybenzoic Acid
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Workflow of Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b7763904?utm_src=pdf-custom-synthesis
https://www.docbrown.info/page06/spectra2/benzoic-acid-ms.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-ms.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-ms.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenoxybenzoic-acid
https://m.chemicalbook.com/SpectrumEN_2243-42-7_1HNMR.htm
https://www.benchchem.com/product/b7763904#spectroscopic-data-of-2-phenoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b7763904#spectroscopic-data-of-2-phenoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b7763904#spectroscopic-data-of-2-phenoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b7763904#spectroscopic-data-of-2-phenoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7763904?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7763904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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